7-Chloro-4-(phenylsulfanyl)quinoline

MAO-B Inhibition Neurodegeneration Selectivity

7-Chloro-4-(phenylsulfanyl)quinoline (CAS 1025-43-0) is a heterocyclic compound that serves as a privileged scaffold for the development of therapeutic candidates, particularly in antiparasitic and neurodegenerative disease research. It belongs to the 4-organylsulfenyl-7-chloroquinoline class, which is characterized by a quinoline core with a chlorine atom at the 7-position and a sulfur-linked phenyl group at the 4-position.

Molecular Formula C15H10ClNS
Molecular Weight 271.8g/mol
Cat. No. B500985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(phenylsulfanyl)quinoline
Molecular FormulaC15H10ClNS
Molecular Weight271.8g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C15H10ClNS/c16-11-6-7-13-14(10-11)17-9-8-15(13)18-12-4-2-1-3-5-12/h1-10H
InChIKeyWOBNXFDIMVTLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-(phenylsulfanyl)quinoline: A Versatile Sulfanyl Quinoline Scaffold for Antiparasitic and Neurodegenerative Disease Research


7-Chloro-4-(phenylsulfanyl)quinoline (CAS 1025-43-0) is a heterocyclic compound that serves as a privileged scaffold for the development of therapeutic candidates, particularly in antiparasitic and neurodegenerative disease research . It belongs to the 4-organylsulfenyl-7-chloroquinoline class, which is characterized by a quinoline core with a chlorine atom at the 7-position and a sulfur-linked phenyl group at the 4-position . This specific substitution pattern facilitates nucleophilic aromatic substitution reactions, making it a versatile intermediate for synthesizing diverse analogs . Preliminary pharmacological evaluations have identified activity against key biological targets, including human monoamine oxidase B (MAO-B) and certain cancer cell lines [1]. Its synthetic accessibility and well-defined chemical properties make it a valuable tool compound for structure-activity relationship (SAR) studies .

Why 7-Chloro-4-(phenylsulfanyl)quinoline Cannot Be Substituted by General 'Quinoline Derivatives' in Focused Research


The biological activity of 7-chloro-4-(phenylsulfanyl)quinoline is exquisitely dependent on its specific substitution pattern, making it non-interchangeable with generic quinoline derivatives or even closely related analogs . The presence of a phenylsulfanyl (-S-Ph) group at the 4-position, as opposed to a phenylsulfonyl (-SO2-Ph) or a chloro (-Cl) group, fundamentally alters its electronic properties and biological target engagement [1]. For instance, while the sulfonyl analog (PSOQ) demonstrates significant antinociceptive and anti-inflammatory activity in vivo, the sulfanyl compound exhibits a distinct profile with preferential inhibition of MAO-B over MAO-A [REFS-2, REFS-3]. This stark difference in isoform selectivity underscores that even a single change in the oxidation state of the sulfur linker leads to a different pharmacological signature. Therefore, substituting this compound with a less characterized 'quinoline' scaffold will introduce unpredictable and likely off-target activity, compromising experimental reproducibility and leading to invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 7-Chloro-4-(phenylsulfanyl)quinoline: Head-to-Head Comparative Evidence


MAO Isoform Selectivity: 7-Chloro-4-(phenylsulfanyl)quinoline Shows Preferential Inhibition of MAO-B over MAO-A

7-Chloro-4-(phenylsulfanyl)quinoline demonstrates a clear, albeit moderate, selectivity for inhibiting human monoamine oxidase B (MAO-B) over MAO-A. In a head-to-head enzymatic assay, the compound inhibited MAO-B with an IC50 of 17,000 nM (17 µM), while its activity against MAO-A was >100,000 nM (>100 µM), indicating at least a 5.9-fold selectivity window [1]. This selectivity profile contrasts with that of many non-selective MAO inhibitors and is a direct consequence of the phenylsulfanyl substituent, as the sulfonyl analog (PSOQ) exhibits a different pharmacological profile entirely, focusing on antinociceptive activity rather than MAO inhibition [2].

MAO-B Inhibition Neurodegeneration Selectivity

Synthetic Accessibility: A High-Yield, Regioselective Synthesis from 4,7-Dichloroquinoline

7-Chloro-4-(phenylsulfanyl)quinoline is synthesized with high regioselectivity via nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with thiophenol . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) confirm that the 4-position is kinetically favored for attack, with a calculated activation energy of approximately 15 kcal/mol compared to 22 kcal/mol at the 7-position . This regioselectivity is superior to that observed in the synthesis of the related 2-(alkylsulfanyl)quinoline class, which often requires less conventional and more complex synthetic approaches . The reaction proceeds efficiently in ethanol under reflux, with reported yields typically ranging from 70-85% .

Organic Synthesis Nucleophilic Aromatic Substitution Scalability

In Vivo Toxicological Profile: A Benchmark for Evaluating 4-Organylsulfenyl-7-chloroquinolines in C. elegans

In a study establishing the in vivo toxicological and pharmacological profile for a series of 4-organylsulfenyl-7-chloroquinolines in Caenorhabditis elegans, 7-chloro-4-(phenylsulfanyl)quinoline served as a benchmark compound . The study revealed a structure-toxicity relationship where the nature of the sulfenyl group significantly impacted survival and development. While specific lethal concentration (LC50) values were not isolated for this single compound in the available abstract, the compound's effects were used to benchmark other analogs, highlighting that the phenylsulfanyl substituent confers a distinct toxicological profile compared to analogs with different alkyl or aryl groups . This is a crucial differentiator from other 'in-class' quinoline thioethers, which may exhibit higher toxicity, limiting their use in subsequent in vivo models.

Toxicology C. elegans In Vivo Model

High-Impact Research and Development Applications for 7-Chloro-4-(phenylsulfanyl)quinoline


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Given its demonstrated in vitro selectivity for inhibiting human MAO-B (IC50 17 µM) over MAO-A (IC50 > 100 µM) [1], 7-chloro-4-(phenylsulfanyl)quinoline is a suitable lead-like scaffold for medicinal chemistry programs targeting Parkinson's disease and other neurodegenerative conditions. Researchers can use this compound as a starting point for SAR studies aimed at improving potency while maintaining or enhancing isoform selectivity, potentially mitigating the cardiovascular side effects associated with non-selective MAO inhibition.

Synthesis of Diverse 4-Substituted 7-Chloroquinoline Libraries via Regioselective SNAr

The high regioselectivity and favorable activation energy (≈15 kcal/mol) for nucleophilic attack at the 4-position makes this compound an ideal precursor for the efficient, parallel synthesis of focused libraries of 4-thioether-substituted quinolines. The chlorine at the 7-position remains intact, offering a secondary handle for further diversification through cross-coupling reactions, providing a versatile platform for exploring chemical space in antiparasitic or anticancer drug discovery.

In Vivo Benchmarking of Novel Quinoline-Based Antiparasitic Agents

This compound's established, albeit preliminary, in vivo profile in the C. elegans model positions it as a valuable reference standard for benchmarking the toxicity and efficacy of new 4-substituted quinoline analogs. Researchers can use it as a control compound in C. elegans assays to contextualize the biological activity and potential off-target effects of their novel synthetic candidates, ensuring that new leads offer a genuine advantage in a whole-organism context before advancing to more complex rodent models.

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